3'-[(4-chlorophenyl)carbonyl]-1'-(2,2-dimethoxyethyl)-4'-hydroxyspiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-(4-Chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-(4-chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione typically involves multi-step organic reactions. One common approach includes the use of palladium-catalyzed ligand-regulated protocols, which allow for the divergent synthesis of pyrrole derivatives . The reaction conditions often involve the use of o-alkynylanilines and isocyanides, with the presence or absence of specific ligands determining the product outcome .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, could be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
3’-(4-Chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could result in a more saturated derivative.
Scientific Research Applications
3’-(4-Chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its structural properties make it a candidate for studying enzyme interactions and receptor binding.
Industry: It can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action for 3’-(4-chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione involves its interaction with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorobenzoyl)propionic Acid: This compound shares the chlorobenzoyl group but differs in its overall structure and properties.
Pyrrole Derivatives: Compounds like 2,3,4-trisubstituted pyrrole derivatives have similar core structures but differ in their substituents and reactivity.
Uniqueness
The uniqueness of 3’-(4-chlorobenzoyl)-1’-(2,2-dimethoxyethyl)-4’-hydroxy-1,1’,2,5’-tetrahydrospiro[indole-3,2’-pyrrole]-2,5’-dione lies in its spirocyclic structure, which imparts specific steric and electronic properties that can be exploited in various applications. Its combination of functional groups also allows for a wide range of chemical modifications and reactions.
Properties
Molecular Formula |
C22H19ClN2O6 |
---|---|
Molecular Weight |
442.8 g/mol |
IUPAC Name |
(4'Z)-4'-[(4-chlorophenyl)-hydroxymethylidene]-1'-(2,2-dimethoxyethyl)spiro[1H-indole-3,5'-pyrrolidine]-2,2',3'-trione |
InChI |
InChI=1S/C22H19ClN2O6/c1-30-16(31-2)11-25-20(28)19(27)17(18(26)12-7-9-13(23)10-8-12)22(25)14-5-3-4-6-15(14)24-21(22)29/h3-10,16,26H,11H2,1-2H3,(H,24,29)/b18-17+ |
InChI Key |
ZFLUIYNVYYNHEH-ISLYRVAYSA-N |
Isomeric SMILES |
COC(CN1C(=O)C(=O)/C(=C(/C2=CC=C(C=C2)Cl)\O)/C13C4=CC=CC=C4NC3=O)OC |
Canonical SMILES |
COC(CN1C(=O)C(=O)C(=C(C2=CC=C(C=C2)Cl)O)C13C4=CC=CC=C4NC3=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.